molecular formula C14H13Cl2N3O3 B2641063 2-(2,4-Dichlorophenoxy)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1286698-10-9

2-(2,4-Dichlorophenoxy)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No. B2641063
CAS RN: 1286698-10-9
M. Wt: 342.18
InChI Key: CAPZWTWXTTWFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenoxy)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H13Cl2N3O3 and its molecular weight is 342.18. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dichlorophenoxy)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenoxy)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A notable application of compounds related to the structure of 2-(2,4-Dichlorophenoxy)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is in the synthesis of heterocyclic compounds with potential antimicrobial activities. For instance, the synthesis and pharmacological evaluation of nitrogen and sulfur-containing heterocyclic compounds have demonstrated their effectiveness in screening for antibacterial and antifungal properties against various strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006). Similarly, novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans have been synthesized and investigated for their antimicrobial activity, highlighting the versatile applications of these compounds in developing new antibacterial and antifungal agents (Kumar et al., 2007).

Synthesis and Antimicrobial Evaluation of Oxadiazoles

Another research direction involves the synthesis of new oxadiazoles derived from phenylpropionohydrazides, which have been evaluated for their antibacterial and anti-fungal activity. This study found that certain derivatives possess significant activity against S. aureus and P. aeruginosa, suggesting the potential of these compounds in developing new antimicrobial agents (Fuloria et al., 2009).

Antimicrobial and Antifungal Derivatives

The research into the synthesis of novel indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles further illustrates the chemical diversity and biological relevance of these compounds. These studies have led to the creation of compounds with promising antimicrobial and antifungal activities, demonstrating the potential for developing new therapeutic agents (Sreeramulu & Ashokgajapathiraju, 2014).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O3/c1-8-17-14(22-18-8)9-5-19(6-9)13(20)7-21-12-3-2-10(15)4-11(12)16/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPZWTWXTTWFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

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